molecular formula C37H73NO5 B13364925 Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate

Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate

Cat. No.: B13364925
M. Wt: 612.0 g/mol
InChI Key: ULVULYGARKDQEF-UHFFFAOYSA-N
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Description

Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate is a complex organic compound known for its unique structure and properties. This compound is part of a class of molecules that have significant applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a nonyl group, a hydroxyethyl group, and a nonyloxy-oxooctyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:

    Preparation of Nonyl 8-oxooctanoate: This involves the esterification of nonyl alcohol with 8-oxooctanoic acid under acidic conditions.

    Formation of Hydroxyethyl Amine Intermediate: Ethanolamine is reacted with a suitable protecting group to form the hydroxyethyl amine intermediate.

    Coupling Reaction: The hydroxyethyl amine intermediate is then coupled with Nonyl 8-oxooctanoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxooctyl group can be reduced to form alcohols.

    Substitution: The nonyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the oxooctyl group can produce alcohols.

Scientific Research Applications

Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of lipid interactions and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of lipid nanoparticles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may affect the function of ion channels or transporters, leading to changes in cellular processes.

Comparison with Similar Compounds

Nonyl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)-2-methyloctanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C37H73NO5

Molecular Weight

612.0 g/mol

IUPAC Name

nonyl 8-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]-2-methyloctanoate

InChI

InChI=1S/C37H73NO5/c1-4-6-8-10-12-19-25-33-42-36(40)28-22-15-14-17-23-29-38(31-32-39)30-24-18-16-21-27-35(3)37(41)43-34-26-20-13-11-9-7-5-2/h35,39H,4-34H2,1-3H3

InChI Key

ULVULYGARKDQEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(C)C(=O)OCCCCCCCCC)CCO

Origin of Product

United States

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